An In-Depth Technical Guide to 2-Methyl-4-phenylpyrimidine-5-carboxylic acid
An In-Depth Technical Guide to 2-Methyl-4-phenylpyrimidine-5-carboxylic acid
CAS Number: 127958-10-5
This technical guide provides a comprehensive overview of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and potential therapeutic applications, with a focus on its role as a versatile scaffold in medicinal chemistry.
Chemical and Physical Properties
2-Methyl-4-phenylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a methyl group at the 2-position, a phenyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring. While specific, experimentally determined data for this exact compound is limited in publicly available literature, the general properties of related pyrimidine carboxylic acids can provide some insight.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| CAS Number | 127958-10-5 | [1] |
| Appearance | Likely a solid | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | General knowledge |
Synthesis
A plausible synthetic approach, based on established pyrimidine syntheses, is outlined below. This should be considered a general workflow and would require optimization for this specific target molecule.
Figure 1. A potential synthetic workflow for 2-Methyl-4-phenylpyrimidine-5-carboxylic acid.
Experimental Protocol (General Approach):
A general procedure for the synthesis of related 2-substituted pyrimidine-5-carboxylic esters involves the reaction of a sodium salt of an enolate with an amidinium salt[2][3]. For the specific synthesis of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid, a Biginelli-type reaction or a similar cyclocondensation reaction would likely be employed, followed by hydrolysis of the resulting ester.
Step 1: Cyclocondensation to form the pyrimidine ring. This would typically involve the reaction of a β-keto ester bearing a phenyl group with acetamidine. The reaction is often catalyzed by an acid or a base and can be performed in a suitable solvent such as ethanol or acetic acid, sometimes with microwave irradiation to accelerate the reaction.
Step 2: Hydrolysis of the ester. The resulting ethyl or methyl 2-methyl-4-phenylpyrimidine-5-carboxylate would then be hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.
Potential Biological and Therapeutic Applications
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents[4]. While specific biological data for 2-Methyl-4-phenylpyrimidine-5-carboxylic acid is scarce, its structural motifs suggest potential for various biological activities.
Anticancer Potential: Many pyrimidine derivatives exhibit anticancer properties by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival. The phenyl group at the C4 position could facilitate π-π stacking interactions with aromatic residues in the active sites of target proteins, a common feature in kinase inhibitors[4]. The carboxylic acid moiety can form hydrogen bonds and ionic interactions, further enhancing binding affinity.
Antimicrobial Activity: The pyrimidine scaffold is also present in numerous antimicrobial agents. The overall lipophilicity and electronic properties of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid could allow it to interfere with essential cellular processes in bacteria or fungi.
Signaling Pathways in Drug Discovery
Derivatives of pyrimidine-5-carboxylic acid have been shown to modulate various signaling pathways implicated in disease. For instance, some derivatives act as inhibitors of signal transducers and activators of transcription (STATs), which are crucial in cytokine signaling and immune responses[5]. The general structure of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid makes it a candidate for investigation as a modulator of similar pathways.
Figure 2. A generalized JAK-STAT signaling pathway, a potential target for pyrimidine derivatives.
References
- 1. 2-METHYL-4-PHENYLPYRIMIDINE-5-CARBOXYLIC ACID | CAS 127958-10-5 [matrix-fine-chemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid | 149771-15-3 | Benchchem [benchchem.com]
- 5. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
